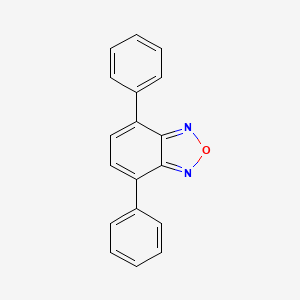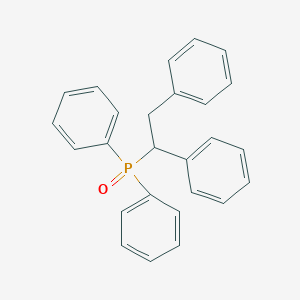
Diphenyl-(1,2-diphenylethyl)-phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl-(1,2-diphenylethyl)-phosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl and a 1,2-diphenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-(1,2-diphenylethyl)-phosphine oxide typically involves the reaction of diphenylphosphine with 1,2-diphenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid to yield the phosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl-(1,2-diphenylethyl)-phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phosphine oxide group can participate in substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphine.
Substitution: Phosphine derivatives with different substituents.
Applications De Recherche Scientifique
Diphenyl-(1,2-diphenylethyl)-phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of diphenyl-(1,2-diphenylethyl)-phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Diphenylphosphine oxide: A simpler phosphine oxide with two phenyl groups.
1,2-Diphenylethane: A hydrocarbon with a similar diphenylethyl structure but without the phosphine oxide group.
Uniqueness
Diphenyl-(1,2-diphenylethyl)-phosphine oxide is unique due to the combination of the diphenyl and 1,2-diphenylethyl moieties with the phosphine oxide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and material science.
Propriétés
Numéro CAS |
2181-47-7 |
|---|---|
Formule moléculaire |
C26H23OP |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(2-diphenylphosphoryl-2-phenylethyl)benzene |
InChI |
InChI=1S/C26H23OP/c27-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)26(23-15-7-2-8-16-23)21-22-13-5-1-6-14-22/h1-20,26H,21H2 |
Clé InChI |
YFUUADZKVFUWBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


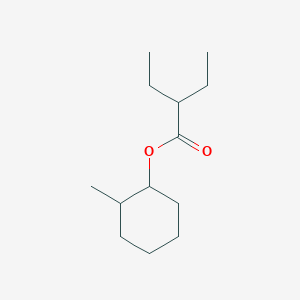
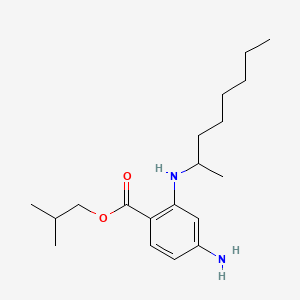
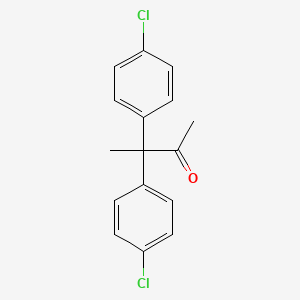
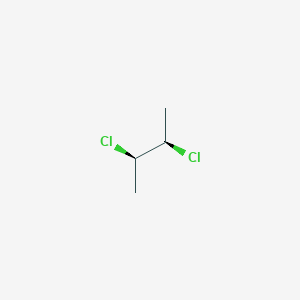
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
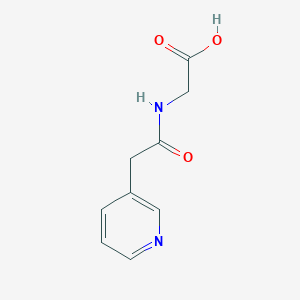
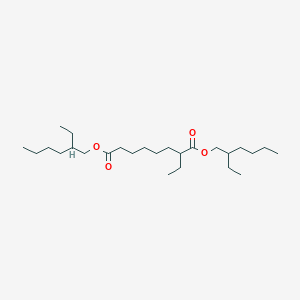
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
